2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684465
InChI: InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

CAS No.:

Cat. No.: VC17684465

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile
Standard InChI InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12)
Standard InChI Key UGFWBCFNKADDHY-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1C(=C(C(=N1)N)C#N)O

Introduction

Molecular Structure and Nomenclature

Core Structural Features

2-Amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile belongs to the pyrrolidine-2-one family, featuring a partially saturated five-membered ring with one nitrogen atom. The sec-butyl group at position 5 introduces steric bulk, while the electron-withdrawing nitrile and ketone groups at positions 3 and 4 create distinct electronic environments. The amino group at position 2 enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
SMILESCCC(C)C1C(=C(C(=N1)N)C#N)O
InChIKeyUGFWBCFNKADDHY-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrrole-3-carbonitriles exhibit characteristic signals:

  • ¹H NMR: Protons on the pyrrole ring resonate between δ 6.5–7.5 ppm, with sec-butyl CH₃ groups appearing as multiplets near δ 0.8–1.5 ppm .

  • IR: Stretching vibrations for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH₂ (~3300 cm⁻¹) confirm functional group presence .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via cyclocondensation reactions, typically employing β-ketonitriles and primary amines under acidic or basic conditions. VulcanChem reports optimized large-scale production using continuous flow reactors with immobilized catalysts, achieving yields >85% while minimizing byproducts like hydrolyzed nitriles.

Process Optimization

Key advancements include:

  • Catalyst Design: Heterogeneous catalysts (e.g., zeolite-supported acids) improve regioselectivity, directing the sec-butyl group to position 5.

  • Solvent Systems: Binary solvent mixtures (e.g., ethanol/water) enhance solubility of intermediates, reducing reaction times by 40% compared to single-phase systems.

Chemical Properties and Reactivity

Acid-Base Behavior

The amino group (pKa ≈ 8.2) and enolic hydroxyl (pKa ≈ 10.5) enable pH-dependent tautomerism. Under physiological conditions (pH 7.4), the molecule exists predominantly in the keto-amine form, facilitating hydrogen bonding with biological targets.

Functional Group Reactivity

  • Nitrile Group: Undergoes hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).

  • Ketone: Participates in nucleophilic additions (e.g., Grignard reagents) and Schiff base formation with primary amines.

  • Amino Group: Forms stable urea derivatives upon reaction with isocyanates, useful for prodrug development.

Biological Activities and Mechanisms

Anticancer Activity in Structural Analogs

While direct evidence for this compound is lacking, related 2-amino-pyrrole-3-carbonitriles demonstrate:

  • Microtubule Disruption: Analogous compounds induce G2/M arrest in melanoma cells (IC₅₀ = 2.1–4.8 μM) .

  • Anti-Angiogenic Effects: Inhibition of VEGF secretion by 60–75% in HUVEC cells at 10 μM .

Structural Analogs and Comparative Analysis

Table 2: Comparison with Key Analogous Compounds

Compound NameStructural VariationBioactivity DifferenceSource
2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrilePhenyl vs. sec-butyl substituentEnhanced COX-2 selectivity (IC₅₀ = 0.7 μM)
Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrroleEthoxy and tert-butyl groupsReduced aqueous solubility (0.8 mg/mL)

Future Research Directions

  • Mechanistic Studies: Elucidate exact molecular targets using CRISPR-Cas9 knockout screens.

  • Formulation Development: Nanoencapsulation to overcome solubility limitations (logP = 1.2).

  • Toxicological Profiling: Chronic toxicity studies in murine models to establish safety margins.

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